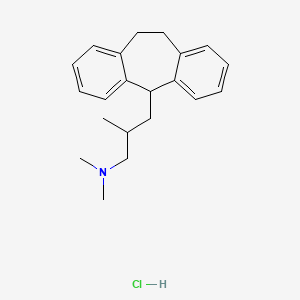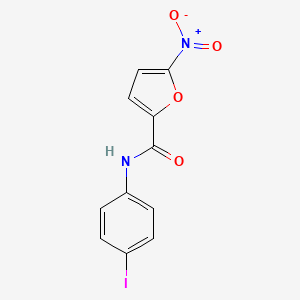
N-(4-iodophenyl)-5-nitrofuran-2-carboxamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic iodophenyl and nitrofuran rings, and the polar carboxamide group. The iodine atom would contribute significant weight to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The iodine atom on the phenyl ring could be substituted in a nucleophilic aromatic substitution reaction. The nitro group on the furan ring could potentially be reduced to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the iodine atom would likely make the compound relatively heavy and possibly increase its melting and boiling points .Wissenschaftliche Forschungsanwendungen
1. Chemoinformatics Analysis
- Application Summary: This compound was used in the synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives .
- Methods of Application: The compound was used in the design and synthesis of new potentially biologically active N-(4-iodophenyl)-β-alanine derivatives . The biological activity of these compounds was appraised in silico using various methods .
- Results: The study did not find any significant antimicrobial action for the compounds under study, which corresponds to the computational prediction .
2. Indicator of Prior Respiratory Activity in Aquatic Bacteria
- Application Summary: The compound was used as an indicator of prior respiratory activity in aquatic bacteria .
- Methods of Application: The compound was used in the in vitro and in vivo estimation of electron transport system rates based on the reduction of tetrazolium salts .
- Results: The study found that the amount of reduced INT showed excellent relation with the respiration rates prior to INT addition .
3. Antitumoral Activity
- Application Summary: The compound was used in the study of its antitumoral activity .
- Methods of Application: The compound was used in the synthesis of N-(4-Iodophenyl)-N′-(2-chloroethyl)urea (ICEU), a microtubule disrupter .
- Results: The study profiled the in vitro and in vivo antitumoral activity of the compound on CT-26 murine colon carcinoma cell line cultured and grafted to mice .
4. Dopamine Transporter Imaging
- Application Summary: The compound is used in Dopamine transporter (DAT) imaging with [123 I]N-ω-fluoropropyl-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([123 I]FP-CIT) single-photon emission computed tomography (SPECT). It is commonly used in routine clinical studies to exclude or detect a loss of striatal DATs in individual patients with a movement disorder or dementia .
- Methods of Application: The compound is used in the synthesis of [123 I]FP-CIT, a radiotracer for the DAT .
- Results: The technique has been used to differentiate between degenerative and non-degenerative movement disorders in clinical practice as well as its potential role in dementia .
5. Preparation of Radiopaque Polyurethane–Urea/Graphene Oxide Nanocomposite
- Application Summary: The compound was used in the preparation of radiopaque polyurethane–urea/graphene oxide nanocomposite .
- Methods of Application: The iodinated PUU was synthesized using 4,4′-methylenediphenyl diisocyanate (MDI), polyethylene glycol (PEG, Mn = 1000), and 4-(4-iodophenyl)-1,2,4-triazolidine-3,5-dione (IUr) as a novel chain extender and radiopacifying agent .
- Results: The X-ray images showed significant radiopacity of the pure polymer and the nanocomposites .
6. Antineoplastic and Antiangiogenic Potency
- Application Summary: The compound was used in the study of its antineoplastic and antiangiogenic potency .
- Methods of Application: The compound was used in the synthesis of N-4-iodophenyl-N′-2-chloroethylurea (4-ICEU), a microtubule disrupter .
- Results: The study profiled the in vitro and in vivo antineoplastic and antiangiogenic activity of the compound .
7. Indicator of Prior Respiratory Activity in Aquatic Bacteria
- Application Summary: The compound is used as an indicator of prior respiratory activity in aquatic bacteria .
- Methods of Application: The compound is used in the in vivo estimation of electron transport system rates based on the reduction of tetrazolium salts .
- Results: The study found that the amount of reduced INT showed excellent relation with the respiration rates prior to INT addition .
8. Synthesis of Aromatic Cardo Polyamides
- Application Summary: The compound is used in the synthesis of new aromatic cardo polyamides .
- Methods of Application: The compound is used in a carbonylation polymerization of BIPX, aromatic diamines, and carbon monoxide .
- Results: The resulting polyamides exhibited good thermal stability, low water uptake, and high optical transparency .
9. Synthesis of N-(4-Iodophenyl)maleimide
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKQXOZLBLMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-5-nitrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



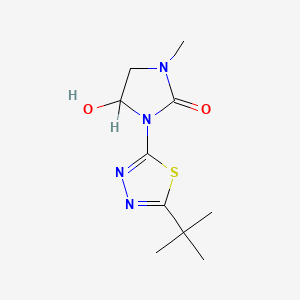
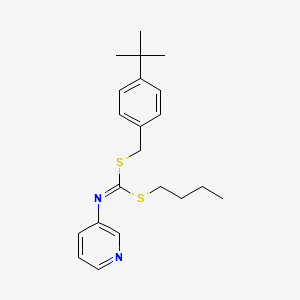
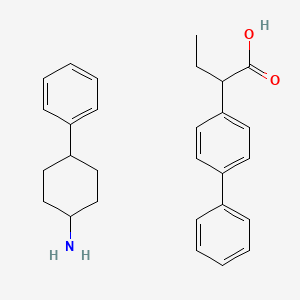
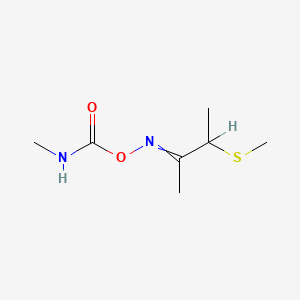
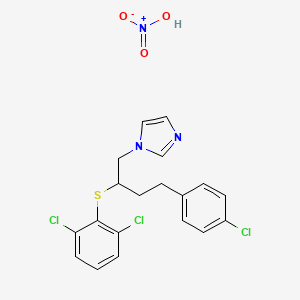
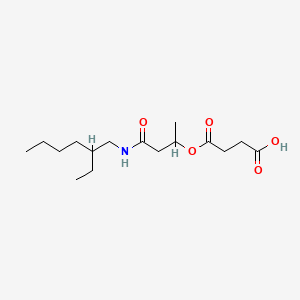
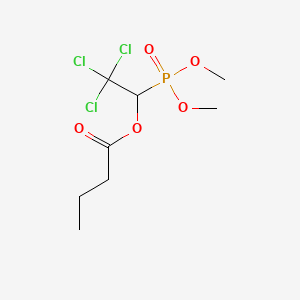
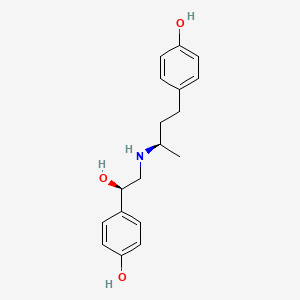
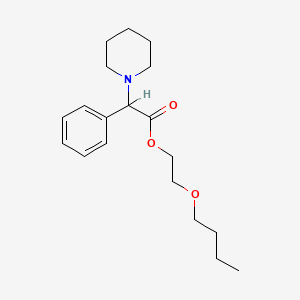
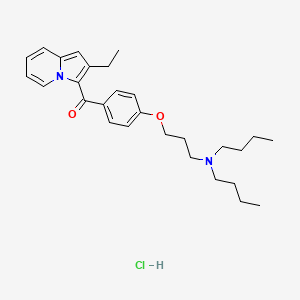
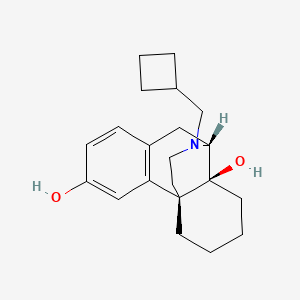
![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)
